molecular formula C15H15BrO B14134862 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzeneE

4-Bromo-1-methoxy-2-(4-methylbenzyl)benzeneE

Cat. No.: B14134862
M. Wt: 291.18 g/mol
InChI Key: BDCMDLLAWYEKSV-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylbenzyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-2-(4-methylbenzyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be compared with other similar compounds, such as:

    4-Methoxybenzyl bromide: This compound has a similar structure but lacks the methylbenzyl group.

    1-Bromo-4-fluoro-2-methoxybenzene: This compound contains a fluorine atom instead of a methylbenzyl group.

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a methoxy group.

The uniqueness of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields .

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

4-bromo-1-methoxy-2-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C15H15BrO/c1-11-3-5-12(6-4-11)9-13-10-14(16)7-8-15(13)17-2/h3-8,10H,9H2,1-2H3

InChI Key

BDCMDLLAWYEKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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